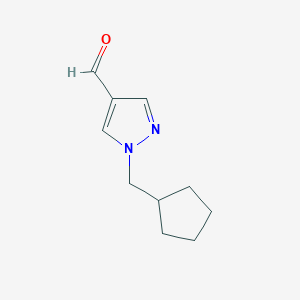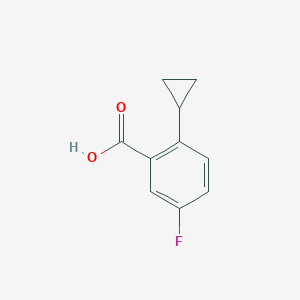
2-Cyclopropyl-5-Fluorbenzoesäure
Übersicht
Beschreibung
2-Cyclopropyl-5-fluorobenzoic acid is an organic compound with the molecular formula C10H9FO2 . It is a derivative of benzoic acid, a common organic acid that has many uses in industrial and laboratory settings. This compound is a cyclopropyl-substituted benzoic acid that is substituted at the 5-position with a fluorine atom.
Molecular Structure Analysis
The molecular weight of 2-Cyclopropyl-5-fluorobenzoic acid is 180.18 . The IUPAC name for this compound is 2-cyclopropyl-5-fluorobenzoic acid . The InChI code for this compound is 1S/C10H9FO2/c11-7-3-4-8 (6-1-2-6)9 (5-7)10 (12)13/h3-6H,1-2H2, (H,12,13) .Physical and Chemical Properties Analysis
2-Cyclopropyl-5-fluorobenzoic acid is a powder at room temperature . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Synthese von PARP-Inhibitoren
2-Cyclopropyl-5-Fluorbenzoesäure: wird bei der Synthese von Poly(ADP-Ribose)-Polymerase (PARP)-Inhibitoren verwendet, einer Klasse von Medikamenten, die in der Krebsbehandlung eingesetzt werden. Die Verbindung dient als Vorläufer bei der umweltfreundlichen Synthese von Olaparib, einem PARP-Inhibitor, der zur Behandlung von metastasierendem Brustkrebs und Eierstockkrebs zugelassen ist . Diese Synthesemethode betont die Atomökonomie und Umweltfreundlichkeit.
Materialwissenschaften: Lanthanidkomplexe
In der Materialwissenschaft wird This compound zur Konstruktion von zweikernigen Lanthanidkomplexen verwendet. Diese Komplexe haben potenzielle Anwendungen bei der Herstellung fortschrittlicher Materialien mit einzigartigen thermischen und fluoreszierenden Eigenschaften, die in Sensoren, Bildgebung und Beleuchtungstechnologien eingesetzt werden können .
Analytische Chemie: Entwicklung von HPLC-Methoden
Die Verbindung ist auch in der analytischen Chemie von Bedeutung, wo sie bei der Entwicklung von Methoden der Hochleistungsflüssigkeitschromatographie (HPLC) eingesetzt wird. Sie dient als Standard für die schnelle Analyse von Benzoesäuren und unterstützt die Entwicklung effizienter analytischer Verfahren .
Chemische Synthese: Umweltfreundliche Reagenzien
This compound: ist für ihre Rolle bei der Förderung der umweltfreundlichen chemischen Synthese anerkannt. Sie ist Teil einer Bewegung hin zu einer grüneren Chemie, bei der sie als Reagenz verwendet wird, das schädliche Nebenprodukte und Abfälle minimiert .
Pharmakologie: Arzneimittelöslichkeit und -permeabilität
In der Pharmakologie wird die Verbindung auf ihre Fähigkeit untersucht, die Löslichkeit und Permeabilität von Arzneimitteln zu verbessern. Sie wirkt als Koformer in pharmazeutischen Formulierungen, was die Bioverfügbarkeit von Medikamenten möglicherweise verbessert .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Many benzoic acid derivatives interact with enzymes or receptors in the body. The specific targets would depend on the exact structure of the compound and could range from enzymes involved in metabolic processes to receptors involved in signal transduction .
Mode of Action
The compound could interact with its target through various types of chemical interactions, including hydrogen bonding, ionic interactions, and hydrophobic effects. The fluorine atom in the compound could form a strong hydrogen bond with an amino acid residue in the target protein, enhancing the compound’s binding affinity .
Biochemical Pathways
Benzoic acid derivatives could potentially affect a variety of biochemical pathways, depending on their specific targets. For example, they could inhibit or activate enzymes, alter receptor signaling, or affect gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of a fluorine atom could affect the compound’s lipophilicity, potentially influencing its absorption and distribution . The compound could be metabolized by enzymes in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular metabolism to alterations in cell signaling or gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
2-Cyclopropyl-5-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The nature of these interactions is often characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of 2-Cyclopropyl-5-fluorobenzoic acid to the enzyme .
Cellular Effects
The effects of 2-Cyclopropyl-5-fluorobenzoic acid on cellular processes are diverse and depend on the type of cells involved. In general, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Cyclopropyl-5-fluorobenzoic acid can modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins .
Molecular Mechanism
At the molecular level, 2-Cyclopropyl-5-fluorobenzoic acid exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, 2-Cyclopropyl-5-fluorobenzoic acid may inhibit an enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-5-fluorobenzoic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that 2-Cyclopropyl-5-fluorobenzoic acid can have sustained effects on cellular function, including prolonged enzyme inhibition or activation .
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-5-fluorobenzoic acid in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage level is required to elicit a significant biological response .
Metabolic Pathways
2-Cyclopropyl-5-fluorobenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation. These metabolic reactions are often mediated by enzymes such as cytochrome P450s, which play a crucial role in the oxidative metabolism of 2-Cyclopropyl-5-fluorobenzoic acid .
Transport and Distribution
Within cells and tissues, 2-Cyclopropyl-5-fluorobenzoic acid is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of 2-Cyclopropyl-5-fluorobenzoic acid can affect its bioavailability and overall biological activity .
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-5-fluorobenzoic acid is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2-Cyclopropyl-5-fluorobenzoic acid may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
2-cyclopropyl-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-7-3-4-8(6-1-2-6)9(5-7)10(12)13/h3-6H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHIZIMQCGMRNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467472.png)
![[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467473.png)
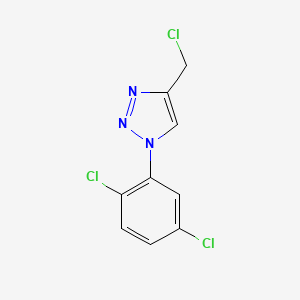
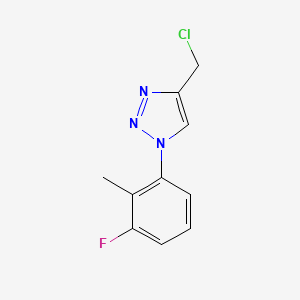
![N-[(2,4-dichlorophenyl)methyl]cyclobutanamine](/img/structure/B1467480.png)

![N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1467482.png)
![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1467484.png)
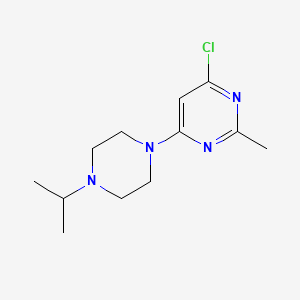

![methyl({3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467488.png)
![methyl[3-(1-propyl-1H-pyrazol-4-yl)propyl]amine](/img/structure/B1467489.png)
